

An In-depth Technical Guide to Click Chemistry with Terminal Alkenes

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Compound of Interest

Compound Name: (S)-2-
(((Benzyloxy)carbonyl)amino)pent-
4-enoic acid

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Introduction to Click Chemistry with Terminal Alkenes

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents, ideally water. Among the various functional groups amenable to click chemistry, the terminal alkene stands out as a versatile and readily accessible handle for molecular assembly. Its participation in a range of reliable and orthogonal reactions makes it an invaluable tool in drug discovery, materials science, and bioconjugation.

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with the most prominent click reactions involving terminal alkenes: the thiol-ene reaction, tetrazine ligation, and the inverse-electron-demand Diels-Alder (IEDDA) reaction.

The Thiol-Ene Reaction: A Robust and Versatile Ligation

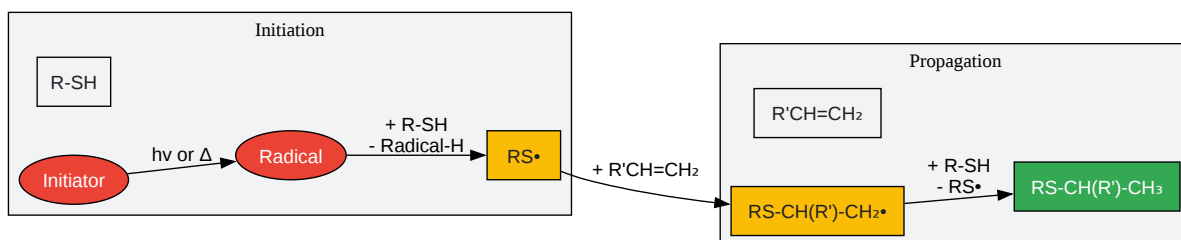
The thiol-ene reaction involves the addition of a thiol (R-SH) to an alkene ('ene') to form a stable thioether linkage.^[1] This reaction can proceed through two primary mechanisms: a radical-mediated pathway and a nucleophile-catalyzed Michael addition. Both pathways typically result in an anti-Markovnikov addition product.^[2] The thiol-ene reaction is prized for its efficiency, rapid kinetics, and insensitivity to oxygen and water, making it highly suitable for applications in complex biological environments.^{[3][4]}

Core Reaction Mechanisms

1.1.1. Radical-Mediated Thiol-Ene Reaction

The most prevalent pathway for the thiol-ene "click" reaction is a free-radical chain process.^[2] This mechanism can be initiated by light (photo-initiated), heat (thermally-initiated), or radical initiators.^[5]

- Initiation: A radical initiator, upon activation, abstracts a hydrogen atom from the thiol, generating a reactive thiyl radical (RS•).^[6]
- Propagation: The thiyl radical adds across the terminal alkene, forming a carbon-centered radical intermediate. This is followed by a chain transfer step where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical.^[5]

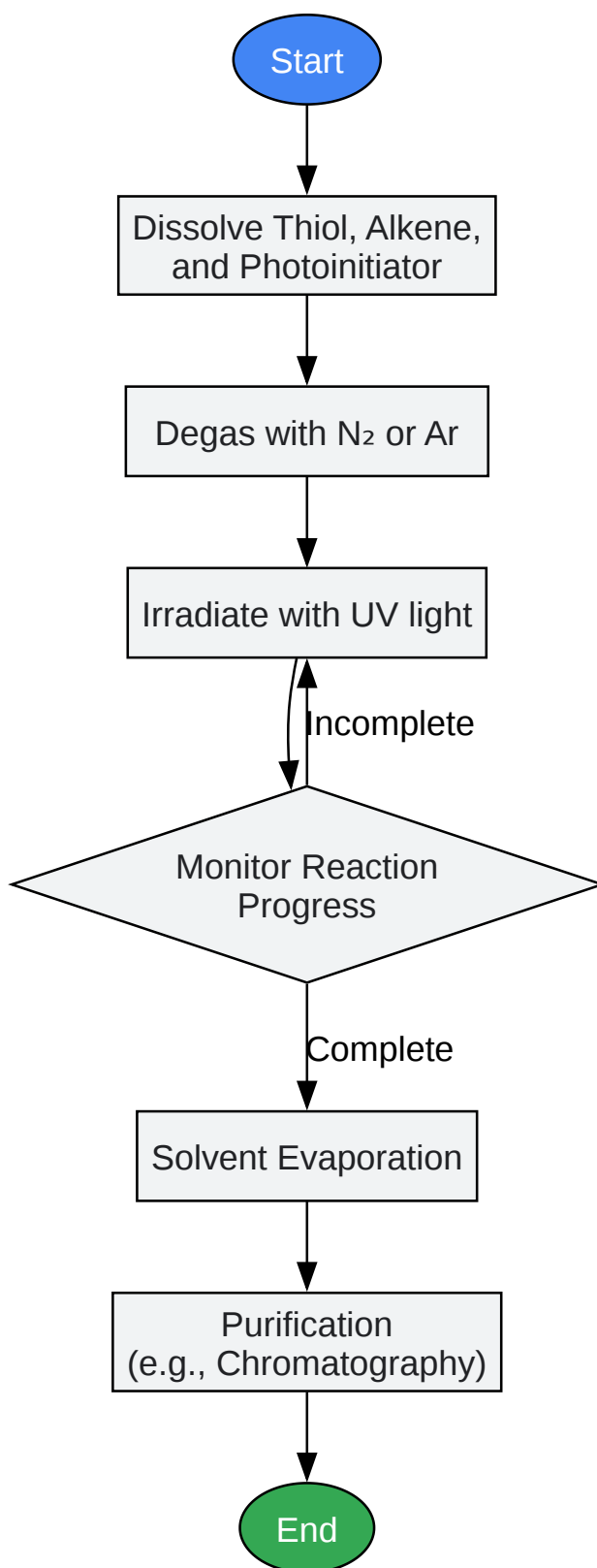


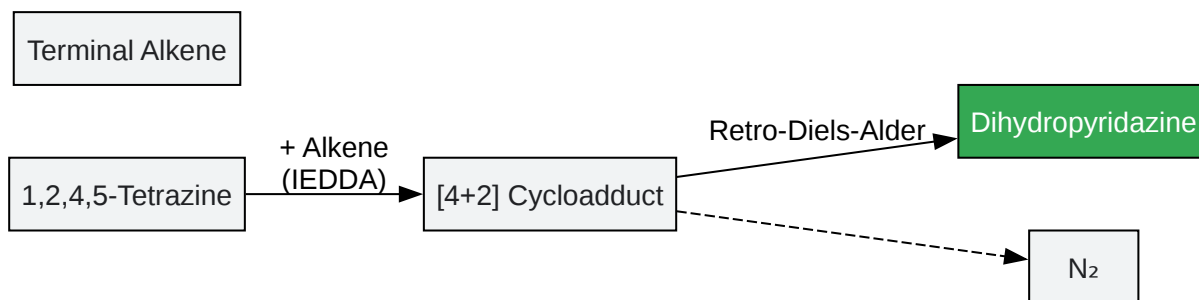
Base-H⁺

R'CH=CH₂
(electron-deficient)

Base







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